5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS 76093-76-0 properties
5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS 76093-76-0 properties
An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, a key heterocyclic amine intermediate. Its significance lies primarily in its role as a structural precursor in the synthesis of complex pharmaceutical agents. We will delve into its chemical and physical properties, predictive analytical characteristics, a proposed synthetic pathway, and its principal application in medicinal chemistry, all while emphasizing the safety and handling protocols necessary for its use in a research and development setting.
Structural Identification and Chemical Properties
5-Chloro-2,3-dihydro-1-benzofuran-4-amine, registered under CAS number 76093-76-0, is an aromatic heterocyclic amine.[1][2] The molecule incorporates a dihydrobenzofuran core, which is a common scaffold in many biologically active compounds.[3] The specific arrangement of the chloro and amino groups on the benzene ring dictates its reactivity and utility as a building block in multi-step organic syntheses.
Figure 1: Chemical structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 76093-76-0 | [1] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Exact Mass | 169.0294416 Da | [1] |
| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran-4-amine | [1] |
| SMILES | C1COC2=C1C(=C(C=C2)Cl)N | [1] |
| InChIKey | RCCQFCDSKKIMJZ-UHFFFAOYSA-N | [1] |
| XLogP3 (LogP) | 1.9 | [1] |
| Appearance | Not explicitly stated, likely a solid at room temp. |
| Storage | 2-8°C, Refrigerator |[2] |
Analytical Characterization (Predictive) and Quality Control
While specific spectral data from manufacturers are often proprietary, the structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine allows for a robust prediction of its spectroscopic features. Commercial suppliers confirm that standard analytical techniques like NMR, HPLC, and LC-MS are used for quality assurance.[4]
A. Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 169, with a characteristic M+2 isotope peak at m/z 171 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
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Key Fragmentation: The molecule would likely exhibit fragmentation patterns common to aromatic amines and dihydrofurans. This could include the loss of the amino group (-NH₂) or cleavage of the dihydrofuran ring.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
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Dihydrofuran Protons: Two triplets in the aliphatic region (approx. δ 3.0-4.8 ppm). The triplet at a higher chemical shift corresponds to the -O-CH₂- group, while the other corresponds to the adjacent -CH₂- group.
-
Amine Protons: A broad singlet (approx. δ 3.5-5.0 ppm) for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with chemical shifts corresponding to four sp² aromatic carbons, two sp³ carbons in the dihydrofuran ring, and two sp² aromatic carbons bonded to heteroatoms (O, N, Cl).
C. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of this intermediate. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is a typical system for analysis. Purity levels for research and development purposes should exceed 98%.
Proposed Synthesis and Purification Protocol
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a multi-step process. While industrial routes are proprietary, a plausible and logical laboratory-scale synthesis can be designed based on established organic chemistry principles for constructing substituted benzofurans.[5] The following represents a conceptual workflow.
Figure 2: Conceptual workflow for the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.
Step-by-Step Experimental Protocol (Proposed):
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Formation of 5-Chloro-2,3-dihydro-1-benzofuran: A suitable starting material, such as 4-chlorophenol, would undergo etherification with a two-carbon unit (e.g., 1,2-dibromoethane) followed by an intramolecular cyclization (like a Williamson ether synthesis variation) to form the 5-chloro-2,3-dihydro-1-benzofuran core. The causality here is to first build the fundamental heterocyclic system before introducing the amine functionality.
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Nitration: The resulting 5-chloro-2,3-dihydro-1-benzofuran is subjected to nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures. The ether oxygen is an ortho-, para-director, and the chloro group is also an ortho-, para-director. The directing effects combine to favor nitration at the C4 position, yielding 5-chloro-4-nitro-2,3-dihydro-1-benzofuran. Careful temperature control is critical to prevent side reactions.
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Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine. A common and effective method is catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., iron powder in acidic ethanol). This step is typically high-yielding and clean.
-
Workup and Purification: Following the reduction, the reaction mixture is neutralized, and the crude product is extracted into an organic solvent (e.g., ethyl acetate). The solvent is removed under reduced pressure. The crude product is then purified.
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Self-Validation: The choice of purification depends on the state of the crude product. If solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If it is an oil, purification via column chromatography on silica gel is the preferred method. The final product's identity and purity must be validated by the analytical methods described in Section 2 (NMR, MS, HPLC).
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Application in Drug Discovery: A Key Prucalopride Precursor
The primary and most well-documented application of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is as a key intermediate in the synthesis of Prucalopride .[2] Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic constipation.
The structure of this amine provides the entire dihydrobenzofuran portion of the final drug molecule. The synthetic utility stems from the reactivity of the primary amine at the C4 position, which allows for the straightforward construction of the complex side chain required for biological activity.
Figure 3: Role of the title compound in the synthesis of Prucalopride.
The amine group is typically converted into a reactive intermediate, such as an isocyanate, which then couples with the piperidine-containing side chain of Prucalopride. This direct incorporation of a significant structural fragment makes 5-Chloro-2,3-dihydro-1-benzofuran-4-amine a high-value starting material in the pharmaceutical industry.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure user safety. The compound presents several hazards as identified by the Globally Harmonized System (GHS).[1]
Table 2: GHS Hazard Identification
| Hazard Code | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| H302 | Exclamation Mark | Warning | Harmful if swallowed |
| H315 | Exclamation Mark | Warning | Causes skin irritation |
| H319 | Exclamation Mark | Warning | Causes serious eye irritation |
| H335 | Exclamation Mark | Warning | May cause respiratory irritation |
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[6]
-
Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors, which may cause respiratory irritation.[6]
-
Spill Management: In case of a spill, avoid generating dust.[6] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is generally stable under recommended storage conditions.
Conclusion
5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0) is a well-defined chemical intermediate whose value is intrinsically linked to its role in pharmaceutical manufacturing. Its specific substitution pattern makes it an ideal precursor for the synthesis of the 5-HT₄ agonist Prucalopride. A thorough understanding of its properties, analytical profile, and, most importantly, its handling and safety requirements is essential for any researcher or scientist utilizing this compound in a drug discovery and development pipeline.
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